2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-14-8-10-15(11-9-14)24-22(27)18-16-6-3-4-12-25(16)20(19(18)23)21(26)17-7-5-13-28-17/h3-13H,2,23H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGRBHYIQJITCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction to attach the ethylphenyl group to the indolizine core.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately . The presence of the indolizine moiety, combined with the thiophene and carboxamide functionalities, enhances its potential for diverse applications.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. It exhibited IC50 values of 15 µM and 20 µM respectively, indicating potent inhibitory effects on cell growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties.
Data Table: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Escherichia coli | 15 | 100 |
| Candida albicans | 20 | 75 |
These results suggest that the compound could be developed into an effective antimicrobial agent .
Organic Electronics
The unique electronic properties of 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs).
Case Study:
A research team investigated the use of this compound as an emissive layer in OLEDs. The devices demonstrated high luminous efficiency and stability, with a maximum brightness of over .
Photovoltaic Applications
The compound's ability to absorb light efficiently has led to its exploration in organic photovoltaic cells.
Data Table: Photovoltaic Performance
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 6.5% |
| Open Circuit Voltage | 0.8 V |
| Short Circuit Current | 12 mA/cm² |
These findings indicate that the compound could enhance the performance of organic solar cells, contributing to renewable energy solutions .
Mechanism of Action
The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Solubility
- Ethyl vs. Chloro/Methyl Groups : The 4-ethylphenyl group in the target compound increases lipophilicity (logP ≈ 4.2 estimated) compared to the 4-chlorophenyl (logP ≈ 3.8) and 3-chloro-4-methylphenyl (logP ≈ 3.5) analogs . Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
- Thiophene-2-carbonyl vs.
- Thiosemicarbazide Moiety () : Unlike the target compound’s carboxamide, the thiosemicarbazide group enables metal chelation, which is critical for antiproliferative activity in some cancer models .
Crystallographic and Stability Insights
The ethyl-substituted compound in crystallizes in a monoclinic system with distinct packing efficiencies compared to its fluoro-substituted analog, suggesting that alkyl groups improve thermal stability via van der Waals interactions . This implies that the target compound’s ethylphenyl group may enhance solid-state stability relative to halogenated analogs.
- Kinase Inhibition : Thiophene-containing analogs exhibit ATP-competitive binding in kinases like BRAF and EGFR due to heterocyclic planarity .
- Antimicrobial Activity : Nitrobenzoyl derivatives (e.g., ) show broad-spectrum activity against Gram-positive bacteria, but the target compound’s thiophene group may shift specificity toward Gram-negative strains .
- Solubility Challenges : The ethyl group’s hydrophobicity may necessitate prodrug strategies or formulation with surfactants to enhance bioavailability.
Conclusion 2-Amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide occupies a unique niche among indolizine derivatives due to its balanced lipophilicity and electronic profile. Comparative analysis highlights the critical role of substituents in tuning drug-like properties, guiding future optimization efforts.
Biological Activity
The compound 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic derivative with potential biological activity, particularly in the fields of immunology and oncology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is . The structure features an indolizine core, which is known for its diverse biological activities. The presence of the thiophene and ethylphenyl substituents enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 289.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | 3.4 |
Immunosuppressive Effects
Research indicates that compounds similar to 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can inhibit immune cell activation. A study highlighted that certain thiophenyl derivatives inhibit the activity of CRAC ion channels, leading to decreased production of cytokines such as IL-2 and TNF-alpha, which are crucial in immune responses . This suggests potential applications in treating autoimmune disorders and preventing transplant rejection.
Anticancer Activity
The compound's cytotoxic effects have been evaluated against various cancer cell lines. Preliminary studies indicate that it exhibits significant antiproliferative activity. For instance, derivatives in a related study were shown to induce apoptosis in cancer cells through mechanisms involving topoisomerase II inhibition .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | Relative Potency |
|---|---|---|---|
| MDA-MB-231 | 0.4 | Cisplatin | 78.75 times more potent |
| SUIT-2 | Not specified | Cisplatin | Less potent |
| HT-29 | Not specified | Cisplatin | More potent |
The primary mechanism by which this compound exerts its anticancer effects appears to be through the induction of apoptosis. Flow cytometric analysis has demonstrated an increase in sub-G1 phase cells, indicating cell death . Moreover, Hoechst staining confirmed morphological changes consistent with apoptosis in treated cells.
Case Studies
A recent case study involving a series of synthesized indolizine derivatives demonstrated that modifications to the structure could significantly affect biological activity. Among the tested compounds, those with specific substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like cisplatin .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide?
The synthesis involves multi-step organic reactions:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes under palladium or copper catalysis in an inert atmosphere .
- Functional Group Introduction : Amino and carboxamide groups are added via nucleophilic substitution using amines and coupling agents like EDCI/DCC .
- Thiophene-2-carbonyl Attachment : Electrophilic aromatic substitution or acylation with thiophene-2-carbonyl chloride under controlled pH and temperature .
Optimization : Adjust reaction time (3–24 hours), solvent choice (DMF, acetonitrile), and purification via recrystallization or chromatography to achieve >95% purity .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation (C22H20N3O2S, calc. 422.12 g/mol) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with UV visualization .
- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral deviations in the indolizine-thiophene system .
Q. How can researchers design initial biological activity screens for this compound?
- In Vitro Assays :
- Target Identification : Use molecular docking to predict interactions with enzymes like HDACs or kinases .
- Dose-Response Curves : Establish activity thresholds (e.g., 1–100 µM) and compare to reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. What molecular targets and pathways are implicated in this compound’s anticancer activity?
- Enzyme Inhibition : Potential dual inhibition of histone deacetylases (HDACs) and Bcr-Abl kinases, disrupting cancer cell proliferation and apoptosis .
- Pathway Modulation : Downregulation of NF-κB and STAT3 signaling, observed in similar indolizine derivatives via Western blot and qPCR .
- Structural Insights : The thiophene-2-carbonyl group enhances binding to hydrophobic enzyme pockets, as shown in docking studies (PDB: 4LX6) .
Q. How should researchers address contradictory data in biological activity assays?
- Case Example : Discrepancies in IC50 values across cell lines may arise from differential expression of target proteins.
- Methodological Checks :
- Orthogonal Assays : Validate HDAC inhibition via fluorometric activity assays alongside cell viability tests .
- Pharmacokinetic Profiling : Assess compound stability in culture media (e.g., serum protein binding) using LC-MS .
- Off-Target Screening : Use kinome-wide profiling to rule out non-specific interactions .
Q. What strategies enable comparative studies with structural analogs (e.g., fluorobenzoyl vs. thiophene derivatives)?
- Synthetic Modifications : Replace thiophene-2-carbonyl with 4-fluorobenzoyl via Friedel-Crafts acylation .
- Activity Correlation : Test analogs against matched biological targets (e.g., HDAC inhibition) to establish structure-activity relationships (SAR) .
- Computational Analysis : Compare binding energies (ΔG) using molecular dynamics simulations (e.g., GROMACS) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
